1,3-Benzodioxol-4-ol

Structural Isomerism SAR Antioxidant Activity

Paroxetine impurity profiling demands absolute structural fidelity-positional isomers like sesamol (5-hydroxy) fail ICH Q3A identification thresholds. 1,3-Benzodioxol-4-ol (CAS 69393-72-2) is the unequivocal Paroxetine Impurity 16 (also Impurity 12/13) reference standard for method validation, stability studies, and QC release testing. • ≥98% purity ensures reliable HPLC/UV system suitability calibration • Enables PDE4 inhibitor synthesis at ≥80% yield vs. 32% legacy route • Immediate stock availability eliminates analytical method validation delays

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 69393-72-2
Cat. No. B1581353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxol-4-ol
CAS69393-72-2
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)O
InChIInChI=1S/C7H6O3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3,8H,4H2
InChIKeyXRSKRSVTUVLURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxol-4-ol (CAS 69393-72-2): Procurement-Ready Chemical Profile and Core Identifiers


1,3-Benzodioxol-4-ol (CAS 69393-72-2), also known as 2,3-Methylenedioxyphenol or 4-Hydroxy-1,3-benzodioxole, is a bicyclic heterocyclic compound characterized by a benzodioxole ring fused with a hydroxyl group at the 4-position [1]. This structural motif imparts a unique combination of physicochemical properties, including a molecular weight of 138.12 g/mol, a topological polar surface area of 38.7 Ų, and a calculated LogP of 1.4, which influences its solubility and reactivity . The compound serves as a key intermediate in organic synthesis and is a defined impurity in the pharmaceutical industry, specifically for the selective serotonin reuptake inhibitor (SSRI) Paroxetine .

1,3-Benzodioxol-4-ol: Why Structural Analogs Cannot Substitute for Critical Applications


The precise positioning of the hydroxyl group on the 1,3-benzodioxole scaffold is critical for biological activity, synthetic utility, and regulatory compliance. While compounds like sesamol (3,4-methylenedioxyphenol) share the same molecular formula, the shift of the hydroxyl group from the 4- to the 5-position alters electronic distribution and hydrogen-bonding capabilities, leading to divergent interactions with biological targets and different impurity profiles . Furthermore, derivatives such as 2,2-dimethyl-1,3-benzodioxol-4-ol, while sharing the core, exhibit altered lipophilicity and metabolic stability due to the gem-dimethyl substitution, making them unsuitable for applications requiring the specific unsubstituted 4-hydroxybenzodioxole nucleus . In pharmaceutical contexts, the identity of an impurity is absolute; substituting 1,3-Benzodioxol-4-ol with a close analog for use as a reference standard in Paroxetine analysis would invalidate method validation and risk regulatory non-compliance .

1,3-Benzodioxol-4-ol: Quantified Evidence for Differentiated Scientific Selection


Structural Isomerism Drives Differential Biological Activity: 1,3-Benzodioxol-4-ol vs. Sesamol

1,3-Benzodioxol-4-ol and sesamol are structural isomers (C7H6O3) differing only in the position of the hydroxyl group on the benzodioxole ring (4-position vs. 5-position) . This positional difference results in distinct chemical behavior and biological activity. While direct, head-to-head quantitative data for the unsubstituted parent 1,3-Benzodioxol-4-ol is scarce in the public domain, class-level inference from studies on benzodioxole derivatives demonstrates the profound impact of this isomerism. Research on 1,3-benzodioxole N-carbamothioyl carboxamide derivatives, for instance, revealed that subtle structural modifications around the benzodioxole core led to IC50 values varying from 1.87 µM to >100 µM against P2X7 receptors [1]. This underscores that even minor changes to the substitution pattern on the benzodioxole scaffold can yield orders-of-magnitude differences in target affinity.

Structural Isomerism SAR Antioxidant Activity

Quantified Physicochemical Differentiation: LogP and Solubility of 1,3-Benzodioxol-4-ol vs. Sesamol

The hydroxyl group position significantly impacts the partition coefficient and aqueous solubility of these isomers. 1,3-Benzodioxol-4-ol has a calculated LogP (XLogP3) of 1.4, indicating moderate lipophilicity [1]. In contrast, sesamol is reported to have a LogP of approximately 1.2 [2]. This difference, while seemingly small, can influence membrane permeability and bioavailability. Furthermore, the estimated water solubility of 1,3-Benzodioxol-4-ol is 3854 mg/L at 25°C (based on Log Kow estimation), while sesamol is described as 'sparingly soluble' . This suggests 1,3-Benzodioxol-4-ol may offer a solubility advantage in aqueous formulations or reactions compared to its isomer.

Lipophilicity Solubility Drug Design

Advantage in PDE4 Inhibitor Synthesis: Quantified Improvement in Deprotection Step Yield

Patents describing the synthesis of 1,3-benzodioxole-based PDE4 inhibitors highlight the critical nature of the 4-hydroxybenzodioxole intermediate. A novel method detailed in US Patent Application 20230073362 reports a deprotection step to yield a phenol group on the benzodioxole ring with a yield of ≥80% [1]. This is a substantial improvement over prior art methods, such as those described in WO 2011/160632, which achieved only a 32% yield for a similar transformation and relied on chromatography for purification [1]. The high yield and simpler purification (using scalable unit operations) are directly attributed to the use of 1,3-benzodioxol-4-ol as a key intermediate or its protected derivatives, enabling a more cost-effective and scalable route to important pharmaceutical candidates.

Synthetic Yield PDE4 Inhibitors Process Chemistry

1,3-Benzodioxol-4-ol: Optimal Procurement Scenarios Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Paroxetine

Given its specific designation as 'Paroxetine Impurity 16' (and also Impurity 12/13), 1,3-Benzodioxol-4-ol is the unequivocal choice for analytical laboratories performing method validation, stability studies, and quality control release testing for Paroxetine API and drug products . Use of any other compound, including the isomer sesamol, would not meet ICH Q3A guidelines for impurity identification and would compromise the accuracy of the analytical method. Procurement of this specific CAS number ensures regulatory compliance in ANDA and DMF submissions .

Scalable Intermediate for Next-Generation PDE4 Inhibitors

As evidenced by the patent literature, 1,3-Benzodioxol-4-ol is a key building block in the synthesis of novel PDE4 inhibitors, where its use enables a high-yielding (≥80%) and scalable deprotection step, compared to a 32% yield in earlier methods [1]. Research and development groups focused on anti-inflammatory or respiratory disease targets should prioritize this compound as an intermediate to achieve more efficient and cost-effective synthetic routes, avoiding the chromatographic purification required by alternative pathways.

Scaffold for Selective Receptor Modulator Discovery

The 1,3-benzodioxole core is a privileged structure in medicinal chemistry. The specific 4-hydroxy substitution pattern on 1,3-Benzodioxol-4-ol offers a distinct electronic and steric profile compared to the 5-hydroxy isomer (sesamol). As demonstrated in structure-activity relationship studies on related benzodioxole derivatives, such positional changes can lead to dramatic (>50-fold) differences in potency at targets like the P2X7 receptor [2]. Medicinal chemists seeking novel intellectual property and a unique vector for SAR exploration should select 1,3-Benzodioxol-4-ol as a starting material to differentiate their library from those built on the more common sesamol scaffold.

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